FXR Selectivity vs. Guggulsterone: Absence of PXR/SXR Cross-Activation
Centatin (80-574) demonstrates target engagement selectivity that is not achieved by guggulsterone. While guggulsterone acts as an antagonist of FXR and an agonist of PXR/SXR, Centatin's antagonism is selective for the bile acid receptor (FXR) and has no action on PXR or SXR [1]. This selectivity eliminates the activation of CYP gene cascades, a known liability of guggulsterone that can lead to accelerated metabolism of co-administered drugs [2].
| Evidence Dimension | Receptor Selectivity Profile (Nuclear Receptor Panel) |
|---|---|
| Target Compound Data | Selective FXR antagonist. No activation of PXR or SXR. |
| Comparator Or Baseline | Guggulsterone: Dual FXR antagonist and PXR/SXR agonist. |
| Quantified Difference | Qualitative selectivity difference: Centatin avoids PXR-mediated CYP induction unlike guggulsterone, resulting in a safer drug-drug interaction profile. |
| Conditions | In vitro nuclear receptor transactivation assays (FXR, PXR/SXR) as reported in Current Science and Mol Endocrinol 2002. |
Why This Matters
For researchers studying FXR biology or developing combination therapies, selecting Centatin avoids the confounding variable of PXR-driven transcriptional activation, ensuring cleaner experimental interpretation and lower predicted drug-drug interaction risk.
- [1] Academia.edu. Unlike Guggulsterones, compound 80-574 selectively acts on bile acid receptors, reducing potential drug-drug interactions. Research claim excerpt from Current Science. View Source
- [2] Wu J, Xia C, Meier J, Li S, Hu X, Lala DS. The hypolipidemic natural product guggulsterone acts as an antagonist of the bile acid receptor. Mol Endocrinol. 2002 Jul;16(7):1590-7. View Source
